N-Methyl-N-(2-methylbut-3-yn-2-yl)formamide
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Overview
Description
N-Methyl-N-(2-methylbut-3-yn-2-yl)formamide is an organic compound with a unique structure that includes both an alkyne and a formamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Methyl-N-(2-methylbut-3-yn-2-yl)formamide can be synthesized through the reaction of N-methylformamide with 2-methylbut-3-yn-2-ol. The reaction typically involves the use of a base such as sodium hydride to deprotonate the alcohol, followed by nucleophilic substitution to form the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-(2-methylbut-3-yn-2-yl)formamide undergoes various types of chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The formamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the formamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Products include diketones and carboxylic acids.
Reduction: Products include primary and secondary amines.
Substitution: Products vary depending on the nucleophile used, but can include various substituted amides and alcohols.
Scientific Research Applications
N-Methyl-N-(2-methylbut-3-yn-2-yl)formamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly as a precursor to bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-(2-methylbut-3-yn-2-yl)formamide involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the formamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-methylbut-3-yn-2-amine: Similar structure but with an amine group instead of a formamide.
2-Methylbut-3-yn-2-ol: Lacks the formamide group, making it less reactive in certain types of reactions.
3-Buten-2-ol, 2-methyl-: Contains a double bond instead of a triple bond, leading to different reactivity.
Uniqueness
N-Methyl-N-(2-methylbut-3-yn-2-yl)formamide is unique due to the presence of both an alkyne and a formamide group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a versatile compound in both synthetic and industrial applications.
Properties
CAS No. |
57357-74-1 |
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Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
N-methyl-N-(2-methylbut-3-yn-2-yl)formamide |
InChI |
InChI=1S/C7H11NO/c1-5-7(2,3)8(4)6-9/h1,6H,2-4H3 |
InChI Key |
JGHHCKHGRPAKNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)N(C)C=O |
Origin of Product |
United States |
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